molecular formula C15H20N4O2 B5591815 4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine

4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine

Cat. No.: B5591815
M. Wt: 288.34 g/mol
InChI Key: CKIOJHKXYSFWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.15862589 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Compounds containing imidazole, piperidine, and isoxazole moieties, similar to the one , are often synthesized and analyzed for their structural properties. For instance, a study focused on the sequence-selective modification of DNA with muta-carcinogenic imidazole derivatives, demonstrating the interaction of these compounds with guanine residues in DNA (Hashimoto & Shudo, 1983). This indicates that compounds with imidazole groups can be used in genetic research, particularly in understanding DNA modifications and interactions.

Metal-Based Chemotherapy

Research into metal-based chemotherapy has seen the synthesis of complexes involving imidazole derivatives, suggesting potential applications in treating tropical diseases (Navarro et al., 2000). These findings point to the potential use of complex molecules like "4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine" in developing novel therapeutic agents.

Receptor Agonism

Piperidine derivatives have been explored for their affinity and agonistic activity toward human histamine receptors, indicating the potential for compounds with piperidine groups to be used in pharmacological studies (Ishikawa et al., 2010). This suggests that the compound could be investigated for its interactions with various biological receptors, contributing to the development of new drugs.

Novel Ligand Concepts

Studies on mixed ligand complexes, incorporating imidazole and related compounds, offer insights into their application in labeling bioactive molecules, which could be relevant for diagnostic and therapeutic purposes (Mundwiler et al., 2004). This underscores the potential utility of such complex molecules in biomedical research, particularly in imaging and targeted therapy.

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-9-13(21-17-11)10-14(20)19-6-3-12(4-7-19)15-16-5-8-18(15)2/h5,8-9,12H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIOJHKXYSFWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CCC(CC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.